molecular formula C18H15N5O B2497461 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034354-26-0

3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B2497461
CAS No.: 2034354-26-0
M. Wt: 317.352
InChI Key: HALCSKHSWFEUHR-UHFFFAOYSA-N
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Description

3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound featuring a benzamide core with a cyano group, a pyridinyl-pyrazolyl moiety, and an ethyl linker

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Formation of the Benzamide Core:

    Linking the Components: The final step involves linking the pyrazole-pyridine moiety to the benzamide core via an ethyl linker, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.

    Reduction: LiAlH₄, H₂ with a palladium catalyst.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the cyano group and the heterocyclic rings suggests it could inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Similar structure but with a pyridine ring at a different position.

    3-cyano-N-{2-[4-(pyridin-4-yl)-1H-imidazol-1-yl]ethyl}benzamide: Contains an imidazole ring instead of a pyrazole ring.

    3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}benzamide: Similar structure but with a methyl linker instead of an ethyl linker.

Uniqueness

The uniqueness of 3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ethyl linker provides flexibility, and the positioning of the cyano group and heterocyclic rings allows for unique interactions with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

3-cyano-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c19-11-14-2-1-3-16(10-14)18(24)21-8-9-23-13-17(12-22-23)15-4-6-20-7-5-15/h1-7,10,12-13H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALCSKHSWFEUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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